Ethyl 2-methylbutanoate-13C2
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Overview
Description
Ethyl 2-methylbutanoate-13C2, also known as ethyl 2-methylbutyrate-13C2, is a stable isotope-labeled compound. It is an ester derived from butanoic acid, with the molecular formula C7H14O2. This compound is particularly significant in scientific research due to its incorporation of carbon-13 isotopes, which are used as tracers in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutanoate-13C2 is synthesized through esterification reactions involving butanoic acid and ethanol. The process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound. The use of carbon-13 labeled precursors is essential to ensure the incorporation of the isotope into the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylbutanoate-13C2 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed:
Oxidation: Butanoic acid and ethanol.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylbutanoate-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanism studies to track the movement of carbon atoms.
Biology: In metabolic studies to understand the pathways involving carbon atoms.
Medicine: In drug development to study the pharmacokinetics and metabolism of drugs.
Industry: In the development of new materials and chemicals, particularly in the field of isotopic labeling
Mechanism of Action
The mechanism of action of ethyl 2-methylbutanoate-13C2 involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .
Comparison with Similar Compounds
Ethyl 2-methylbutanoate: The non-labeled version of the compound.
Ethyl 2-methylbutanoate-d9: A deuterium-labeled version.
Butanoic acid, 3-methyl-, ethyl ester: A structural isomer with similar properties
Uniqueness: Ethyl 2-methylbutanoate-13C2 is unique due to its incorporation of carbon-13 isotopes, making it particularly valuable in isotopic labeling studies. This distinguishes it from its non-labeled and deuterium-labeled counterparts, which do not provide the same level of detail in tracing studies .
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
132.17 g/mol |
IUPAC Name |
ethyl 2-methyl(3,4-13C2)butanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1+1,4+1 |
InChI Key |
HCRBXQFHJMCTLF-VFZPYAPFSA-N |
Isomeric SMILES |
CCOC(=O)C(C)[13CH2][13CH3] |
Canonical SMILES |
CCC(C)C(=O)OCC |
Origin of Product |
United States |
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